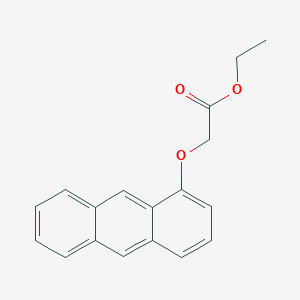

Acetic acid, (1-anthracenyloxy)-, ethyl ester

CAS No.: 652173-25-6

Cat. No.: VC16826456

Molecular Formula: C18H16O3

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652173-25-6 |

|---|---|

| Molecular Formula | C18H16O3 |

| Molecular Weight | 280.3 g/mol |

| IUPAC Name | ethyl 2-anthracen-1-yloxyacetate |

| Standard InChI | InChI=1S/C18H16O3/c1-2-20-18(19)12-21-17-9-5-8-15-10-13-6-3-4-7-14(13)11-16(15)17/h3-11H,2,12H2,1H3 |

| Standard InChI Key | ZQLZCMVHMDGNRP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)COC1=CC=CC2=CC3=CC=CC=C3C=C21 |

Introduction

Acetic acid, (1-anthracenyloxy)-, ethyl ester is an organic compound classified as an ester, derived from acetic acid and 1-anthracenol. This compound is notable for its potential applications in various scientific fields, including organic synthesis and materials science. The chemical structure of this compound contributes to its unique properties and reactivity.

Chemical Reactions

Acetic acid, (1-anthracenyloxy)-, ethyl ester can participate in various chemical reactions typical for esters, including hydrolysis. In the presence of water and an acid, it can undergo hydrolysis to form acetic acid and 1-anthracenol.

Applications

-

Organic Synthesis: This compound is used in organic synthesis due to its unique structure and reactivity.

-

Materials Science: Its potential applications in materials science are being explored due to the presence of the anthracene moiety, which can contribute to optical and electronic properties.

Handling Precautions

-

Storage: Store in a cool, dry place away from incompatible substances.

-

Personal Protective Equipment (PPE): Use appropriate PPE, including gloves and safety glasses, when handling.

Data Tables

Given the limited availability of specific data on acetic acid, (1-anthracenyloxy)-, ethyl ester, the following table provides general information on esters and related compounds:

| Compound | Molecular Formula | Molecular Weight | Boiling Point |

|---|---|---|---|

| Ethyl Acetate | C4H8O2 | 88.11 g/mol | 77.1 °C |

| Acetic Acid, Chloro-, Ethyl Ester | C4H7ClO2 | 122.55 g/mol | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume